2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol is an organic compound with a unique bicyclic structure.
Vorbereitungsmethoden
The synthesis of 2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol typically involves the reaction of 5,6,6-trimethylbicyclo[2.2.1]hept-2-ene with methoxyphenol under specific conditions. One common method is to react 5,6,6-trimethylbicyclo[2.2.1]hept-2-ene with methoxyphenol in the presence of a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol can be compared with other similar compounds, such as:
2-Methoxy-5-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol: Similar structure but with a different substitution pattern on the phenol ring.
2-Methoxy-6-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol: Another isomer with a different position of the methoxy group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures .
Eigenschaften
CAS-Nummer |
20201-60-9 |
---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2-methoxy-4-(5,6,6-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C17H24O2/c1-10-12-7-13(14(8-12)17(10,2)3)11-5-6-15(18)16(9-11)19-4/h5-6,9-10,12-14,18H,7-8H2,1-4H3 |
InChI-Schlüssel |
ZDDMXFRCSRMVFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC(C(C2)C1(C)C)C3=CC(=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.